N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-carboxamide position and a 3-phenylureido moiety at the 2-position. The benzo[d][1,3]dioxol (piperonyl) group is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrophobic interactions. The thiazole ring contributes to π-π stacking and hydrogen bonding, while the phenylureido group may enhance solubility and target affinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-16(19-12-6-7-14-15(8-12)26-10-25-14)13-9-27-18(21-13)22-17(24)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLRVUFIPIEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with thiazole-4-carboxylic acid under specific conditions to form the thiazole carboxamide intermediate. This intermediate is subsequently coupled with a phenylurea derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The thiazole-4-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Products | Reference |
|---|---|---|
| 6 M HCl, reflux, 12 h | 2-(3-phenylureido)thiazole-4-carboxylic acid + benzo[d]dioxol-5-amine | , |
| 2 M NaOH, 80°C, 8 h | Same as above, with higher selectivity in basic media |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the electrophilic carbonyl carbon .
Urea Group Hydrolysis
The 3-phenylureido moiety is susceptible to hydrolysis under strongly acidic conditions, yielding aniline and carbamic acid (which further decarboxylates):
| Conditions | Products | Reference |
|---|---|---|
| Conc. H₂SO₄, 100°C, 6 h | Aniline + CO₂ + thiazole-4-carboxamide derivative |
Coupling Reactions
The carboxamide group participates in coupling reactions, forming novel derivatives. For example, EDCI/HOBt-mediated amidation with primary amines generates secondary amides:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| EDCI, HOBt, DIPEA, DMF | RT, 24 h | N-substituted 2-(3-phenylureido)thiazole-4-carboxamides | , |
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Application : This reaction is critical for synthesizing analogs with modified pharmacological properties .
Electrophilic Substitution
The electron-rich thiazole ring undergoes nitration and halogenation at the 5-position:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-nitro-thiazole derivative | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 4 h | 5-bromo-thiazole derivative |
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Regioselectivity : Substitution occurs preferentially at the 5-position due to steric and electronic effects of the 4-carboxamide group .
Reductive Transformations
The carboxamide group can be reduced to a primary amine using LiAlH₄ :
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 h | 2-(3-phenylureido)thiazole-4-methylamine + benzo[d]dioxol-5-amine |
Oxidation Reactions
The thiazole sulfur atom is oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂, RT, 4 h | Thiazole sulfoxide derivative | ||
| H₂O₂, AcOH, 50°C, 8 h | Thiazole sulfone derivative |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Major Products | Reference |
|---|---|---|
| 220–250 | CO₂, NH₃, and aromatic fragments |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The incorporation of the benzo[d][1,3]dioxole moiety may enhance the compound's ability to inhibit tumor growth. A study demonstrated that similar thiazole compounds showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study : In vitro studies have shown that thiazole derivatives can target specific pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This suggests that N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide may also exert similar effects, warranting further investigation into its anticancer potential.
Antimicrobial Properties
Thiazoles are recognized for their antimicrobial activity. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Research has shown that derivatives of thiazole can be effective against a range of bacteria and fungi .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | Escherichia coli | 32 µg/mL |
| Thiazole B | Staphylococcus aureus | 16 µg/mL |
| This compound | TBD | TBD |
Neuropharmacological Applications
The potential neuropharmacological effects of thiazole derivatives have been explored in the context of treating neurological disorders such as depression and anxiety. Compounds with similar structures have been reported to exhibit antidepressant effects through mechanisms involving serotonin and norepinephrine modulation .
Case Study : A study on related thiazole compounds revealed significant improvements in behavioral tests for depression when administered to animal models. This indicates that this compound could be a candidate for further research in this area.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key Observations
Substituent Position and Activity: The target compound’s 2-phenylureido group distinguishes it from analogs like Compound 35 and 5b, which feature benzoyl or trifluoromethoxy substituents. Fluorine or bromine substituents in analogs (e.g., N4-(4-fluorophenyl) derivatives ) correlate with increased kinase inhibitory activity, suggesting that electron-withdrawing groups may optimize binding.
Synthetic Efficiency: The target compound’s synthesis likely involves coupling a 2-amino-thiazole precursor with benzo[d][1,3]dioxol-5-yl carbonyl chloride and phenylurea, akin to methods in . Yields for similar compounds range from 20% (Compound 74) to 90% (N4-(4-fluorophenyl) derivatives), highlighting the impact of steric hindrance and reagent reactivity .
Compound 74’s pyrrolidinyl substituent introduces basicity, which may improve solubility in acidic environments .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide (CAS Number: 955682-19-6) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety, a phenylureido group, and a thiazole carboxamide, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₄S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 955682-19-6 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is subsequently reacted with thiazole-4-carboxylic acid to form an intermediate that is then coupled with a phenylurea derivative. This process often requires specific catalysts and controlled conditions to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .
The mechanisms underlying its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound causes cell cycle arrest at the G2-M phase, suggesting its potential as a chemotherapeutic agent .
Comparative Studies
In comparative studies against other benzodioxole derivatives, those incorporating amide functionalities showed enhanced cytotoxicity towards Hep3B cells, establishing a positive correlation between structural modifications and biological activity .
Study on HepG2 Cell Line
In a detailed study focused on HepG2 cells, this compound demonstrated significant cytotoxicity with an IC50 value much lower than many other tested compounds. The study utilized various concentrations (5 mM to 0.5 mM) to assess the dose-dependent effects and found that lower concentrations had minimal toxicity on normal cells while effectively inhibiting cancer cell growth .
Q & A
Basic: What synthetic methodologies are recommended for producing N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide with high purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., triethylamine in DMF) .
- Coupling reactions : Amide bond formation between the thiazole core and benzo[d][1,3]dioxole-5-carboxamide using coupling agents like EDCI or HATU .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity checks, followed by recrystallization (ethanol-DMF mixtures) for final product isolation .
Key considerations : Optimize reaction time and temperature (e.g., microwave-assisted synthesis improves yield by 15–20% in thiadiazole derivatives) .
Advanced: How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial) be resolved for this compound?
Answer:
Contradictions often arise from assay conditions or structural promiscuity. Methodological approaches include:
- Dose-response profiling : Use standardized protocols (e.g., NCI-60 cancer cell panel) to compare IC50 values across cell lines .
- Target specificity studies : Employ molecular docking to identify binding affinities for kinases (e.g., EGFR) vs. microbial enzymes (e.g., β-lactamase) .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to off-target effects .
Example : Thiazole-4-carboxamide analogs showed selective melanoma inhibition (IC50 = 1.2 µM) but negligible antibacterial activity, linked to π-π stacking interactions with tyrosine kinases .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the thiazole ring (δ 7.8–8.2 ppm for C5-H) and benzo[d][1,3]dioxole protons (δ 6.0–6.5 ppm) .
- HPLC : Ensure >98% purity using C18 columns (acetonitrile/water gradient) .
- IR spectroscopy : Validate urea N-H stretches (~3300 cm<sup>−1</sup>) and carbonyl groups (~1680 cm<sup>−1</sup>) .
Advanced: What strategies mitigate low yields in the final coupling step of this compound?
Answer:
Low yields (<40%) in amide bond formation may result from steric hindrance or poor nucleophilicity. Solutions include:
- Activating agents : Use HOBt/DMAP to enhance carboxamide reactivity .
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins, improving yields to ~65% .
Basic: How does the benzo[d][1,3]dioxole moiety influence the compound’s pharmacokinetics?
Answer:
The dioxole group enhances:
- Metabolic stability : Resistance to CYP450 oxidation due to electron-rich aromaticity .
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier permeability in rodent models .
- Bioavailability : Micronization (particle size <5 µm) increases oral absorption by 30% in preclinical studies .
Advanced: How to design analogs to improve selectivity against cancer vs. normal cells?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) at the phenylurea position to reduce off-target toxicity .
- Prodrug strategies : Mask the carboxamide as a pivaloyloxymethyl ester to enhance tumor-specific activation .
- 3D-QSAR modeling : Correlate steric/electrostatic fields with cytotoxicity (e.g., CoMFA analysis for melanoma selectivity) .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the urea moiety .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How to address discrepancies in molecular docking vs. empirical binding data?
Answer:
- Ensemble docking : Test multiple protein conformations (e.g., EGFR kinase domain PDB: 1M17) to account for flexibility .
- WaterMap analysis : Identify conserved water molecules that disrupt predicted hydrogen bonds .
- SPR validation : Use surface plasmon resonance to measure binding kinetics (kon/koff) at physiological pH .
Structural Comparison Table: Key Analogues and Their Activities
| Compound ID | Structural Variation | Bioactivity (IC50) | Target |
|---|---|---|---|
| Parent Compound | Benzo[d][1,3]dioxole-thiazole | 1.8 µM (Melanoma) | EGFR Kinase |
| Analog 1 () | 4-Fluorophenyl substituent | 0.9 µM (Breast Cancer) | HER2 |
| Analog 2 () | Thiophene replacement | 2.4 µM (Antimicrobial) | β-Lactamase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
